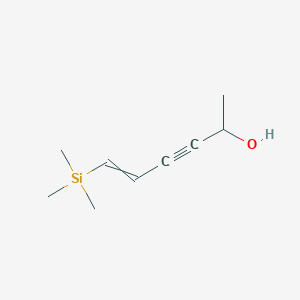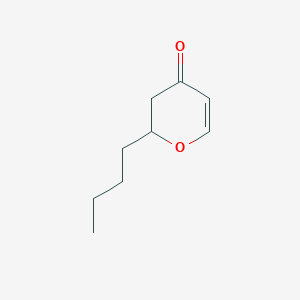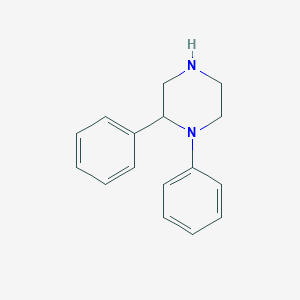![molecular formula C21H28Cl2N2 B14270110 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The dihydrochloride form enhances its solubility and stability, making it more suitable for practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the cyclization of appropriate precursors to form the spirocyclic core. This can be achieved through a condensation reaction between a diamine and a diketone under acidic conditions.
Benzylation: The spirocyclic intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Conversion to Dihydrochloride: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity. The use of scalable and efficient methods is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as halides or alkoxides replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The benzyl groups may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane: The parent compound without the dihydrochloride form.
2,7-Dimethyl-2,7-diazaspiro[4.4]nonane: A similar compound with methyl groups instead of benzyl groups.
2,7-Diphenyl-2,7-diazaspiro[4.4]nonane: A variant with phenyl groups.
Uniqueness
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride is unique due to its enhanced solubility and stability provided by the dihydrochloride form. This makes it more suitable for practical applications in various fields, particularly in medicinal chemistry where solubility and stability are crucial for drug development.
This detailed overview provides a comprehensive understanding of 2,7-Dibenzyl-2,7-diazaspiro[44]nonane;dihydrochloride, covering its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C21H28Cl2N2 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2,7-dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-3-7-19(8-4-1)15-22-13-11-21(17-22)12-14-23(18-21)16-20-9-5-2-6-10-20;;/h1-10H,11-18H2;2*1H |
Clé InChI |
AJIGALHIEMKSII-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)

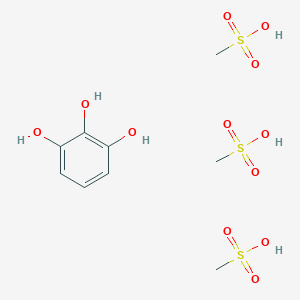

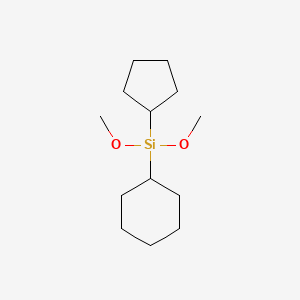

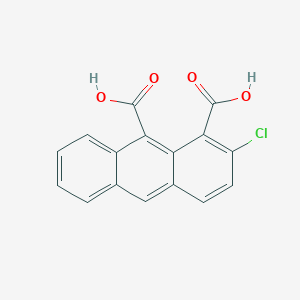
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
